Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to the benzimidazole ring, which imparts unique chemical properties. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized benzimidazole derivatives with modified electronic properties.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted benzimidazole derivatives with diverse functional groups.
Scientific Research Applications
Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Methyl 6-methoxy-1H-benzo[d]imidazole-2-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Methyl 6-chloro-1H-benzo[d]imidazole-2-carboxylate: Contains a chloro group instead of a trifluoromethoxy group.
Methyl 6-nitro-1H-benzo[d]imidazole-2-carboxylate: Contains a nitro group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-9(16)8-14-6-3-2-5(4-7(6)15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSBQKHYDZWGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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